molecular formula C21H23ClN4O4S B3935888 N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-propoxybenzamide

N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-propoxybenzamide

Cat. No. B3935888
M. Wt: 463.0 g/mol
InChI Key: MCTHMTBDWGZLID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-propoxybenzamide, also known as NPC1161B, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-propoxybenzamide exerts its therapeutic effects through its ability to bind to specific molecular targets in cells. The exact mechanism of action of this compound is still being studied, but it is thought to involve the modulation of various signaling pathways involved in cell growth, inflammation, and neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in cells and animal models. In cancer research, this compound has been found to inhibit cell proliferation and induce apoptosis in tumor cells. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. In neurological disorder research, this compound has been found to improve cognitive function and reduce the symptoms of certain neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-propoxybenzamide in lab experiments is its specificity for certain molecular targets, which allows for more precise manipulation of cellular pathways. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored in animal models and clinical trials.

Future Directions

There are several future directions for research on N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-propoxybenzamide. One area of interest is its potential use in combination with other therapeutic agents to enhance its efficacy in cancer and inflammation research. Another area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to better understand the mechanism of action of this compound and to identify potential biomarkers for patient selection in clinical trials.

Scientific Research Applications

N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-propoxybenzamide has been studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of tumor cells by targeting specific molecular pathways involved in cancer progression. In inflammation research, this compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, this compound has been studied for its potential to modulate neurotransmitter release and improve cognitive function.

properties

IUPAC Name

N-[4-(4-chloro-2-nitrophenyl)piperazine-1-carbothioyl]-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O4S/c1-2-12-30-17-5-3-4-15(13-17)20(27)23-21(31)25-10-8-24(9-11-25)18-7-6-16(22)14-19(18)26(28)29/h3-7,13-14H,2,8-12H2,1H3,(H,23,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTHMTBDWGZLID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC(=S)N2CCN(CC2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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